molecular formula C22H13ClN2O2S2 B2701092 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide CAS No. 379709-21-4

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B2701092
CAS No.: 379709-21-4
M. Wt: 436.93
InChI Key: FDKGMIJGWDHAHK-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In one study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides were carried out in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .

Scientific Research Applications

Disposition and Metabolism in Humans

A study on the disposition and metabolism of a related compound, SB-649868, an orexin 1 and 2 receptor antagonist under development for insomnia treatment, revealed extensive metabolism with principal elimination via feces, highlighting the compound's pharmacokinetic profile and its metabolic pathways in humans (Renzulli et al., 2011).

Amyloid Imaging in Alzheimer's Disease

Research involving positron emission tomography (PET) amyloid and FDG imaging at different stages of Alzheimer's disease (AD) utilized compounds with similar benzothiazole structures. These studies have significantly contributed to understanding the time courses in AD disease processes, offering insights into the progression and diagnosis of AD (Kadir et al., 2012).

Antimycotic Efficacy and Safety

A clinical trial on the therapeutic efficacy and safety of sertaconazole, a compound with a benzothiophene structure, demonstrated its effectiveness in treating Pityriasis versicolor, showcasing its potential as a topical antifungal agent with excellent safety profiles (Nasarre et al., 1992).

Metabolic and Excretion Kinetics

A study on the metabolism and urinary excretion kinetics of Uvinul A plus®, a UV filter, in humans after single oral or dermal dosage, provides insights into the systemic exposure and toxicokinetic parameters of such compounds, underlining the importance of understanding metabolic pathways for safety assessments (Stoeckelhuber et al., 2020).

Human Biomonitoring for Exposure Assessment

Research on benzene and acrylamide metabolites in urine samples from children and adolescents in Germany, as part of human biomonitoring efforts, utilized analytical methods to assess exposure to carcinogenic substances, highlighting the utility of such research in public health and regulatory contexts (Schwedler et al., 2020).

Mechanism of Action

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN2O2S2/c23-19-13-5-1-3-7-17(13)28-20(19)21(27)24-12-9-10-16(26)14(11-12)22-25-15-6-2-4-8-18(15)29-22/h1-11,26H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKGMIJGWDHAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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